4-Ethoxy-6-methoxy-2-methylquinoline

Beschreibung

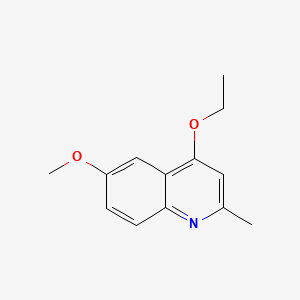

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100372-30-3 |

|---|---|

Molekularformel |

C13H15NO2 |

Molekulargewicht |

217.268 |

IUPAC-Name |

4-ethoxy-6-methoxy-2-methylquinoline |

InChI |

InChI=1S/C13H15NO2/c1-4-16-13-7-9(2)14-12-6-5-10(15-3)8-11(12)13/h5-8H,4H2,1-3H3 |

InChI-Schlüssel |

PFMVDACDHIAQOH-UHFFFAOYSA-N |

SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)OC)C |

Synonyme |

Quinaldine, 4-ethoxy-6-methoxy- (6CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 4-Ethoxy-6-methoxy-2-methylquinoline: A Technical Guide

Introduction & Strategic Rationale

Substituted quinolines, particularly 4-alkoxy and 4-aminoquinolines, are privileged pharmacophores in drug discovery, serving as the core scaffold for numerous antimalarial, antileishmanial, and kinase-inhibiting agents ()[1]. The target compound, 4-ethoxy-6-methoxy-2-methylquinoline , features orthogonal substitution points that modulate both lipophilicity and electronic distribution, making it a highly valuable intermediate for downstream functionalization.

As a Senior Application Scientist, I have designed this synthetic strategy to rely on the sequential construction and functionalization of the quinoline core. We utilize a bottom-up approach starting from commercially available p-anisidine, avoiding the low yields and regioselectivity issues common in the direct functionalization of pre-formed quinolines.

Synthetic Pathway Architecture

The overall transformation is achieved via a robust, three-stage sequence: core cyclization, electrophilic activation, and nucleophilic displacement.

Figure 1: Three-step synthetic pathway for 4-Ethoxy-6-methoxy-2-methylquinoline.

Step-by-Step Experimental Protocols & Mechanistic Causality

Step 1: Conrad-Limpach Cyclization

Objective: Construct the thermodynamically stable 4-hydroxyquinoline core. Protocol:

-

Enamine Formation: Combine p-anisidine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a reaction vessel with a catalytic amount of glacial acetic acid. Stir at room temperature for 4 hours to form the intermediate enamine.

-

Cyclization: Heat a separate flask containing Dowtherm A to 250 °C. Add the crude enamine mixture dropwise to the hot solvent over 30 minutes.

-

Isolation: Maintain the temperature for an additional 30 minutes, then cool to room temperature. Dilute with hexanes to precipitate the product. Filter, wash with hexanes, and dry under vacuum to yield 6-methoxy-2-methylquinolin-4-ol.

Mechanistic Causality & Self-Validation: The initial condensation forms an enamine. Dropwise addition into a highly heated solvent (250 °C) is critical; the thermal energy overcomes the high activation barrier for the Conrad-Limpach pathway, thermodynamically favoring the 4-hydroxyquinoline over the competing 2-hydroxy isomer (Knorr synthesis) ()[2]. Rapid dilution in the hot solvent acts as a self-validating control to prevent intermolecular dimerization, ensuring high purity of the precipitated core.

Step 2: Electrophilic Chlorination

Objective: Activate the C4 position by converting the hydroxyl group into a superior leaving group. Protocol:

-

Activation: Suspend 6-methoxy-2-methylquinolin-4-ol (1.0 eq) in neat phosphorus oxychloride (POCl₃, 5.0 eq).

-

Reflux: Heat the mixture to reflux (approx. 105 °C) for 3 hours. Monitor via LC-MS until the starting material mass (m/z 189) is fully consumed.

-

Quenching & Neutralization: Cool the mixture to room temperature and pour it very slowly over crushed ice with vigorous stirring. Adjust the pH to 8.0 using concentrated aqueous ammonia. Extract the precipitated 4-chloro-6-methoxy-2-methylquinoline with dichloromethane (DCM), dry over Na₂SO₄, and concentrate.

Mechanistic Causality & Self-Validation: 4-Hydroxyquinolines exist primarily as their 4-quinolone tautomers, rendering the oxygen a poor leaving group. POCl₃ acts as both solvent and electrophile, reacting with the enol form to generate a highly reactive dichlorophosphite intermediate. The liberated chloride ion then displaces this intermediate, restoring aromaticity and yielding the 4-chloro derivative ()[3]. Pouring over ice is a critical self-validating safety and isolation step that hydrolyzes excess POCl₃ while driving the precipitation of the target product.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the chloride with an ethoxide nucleophile to yield the final product. Protocol:

-

Nucleophile Generation: Dissolve sodium metal (1.5 eq) in absolute ethanol (anhydrous) under an inert argon atmosphere to generate sodium ethoxide.

-

Substitution: Add 4-chloro-6-methoxy-2-methylquinoline (1.0 eq) to the ethoxide solution. Reflux the mixture for 5 hours.

-

Workup: Concentrate the mixture in vacuo to remove ethanol. Partition the residue between water and ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and evaporate to yield crude 4-ethoxy-6-methoxy-2-methylquinoline. Recrystallize from ethanol/water.

Mechanistic Causality & Self-Validation: Absolute, anhydrous ethanol is strictly required to prevent the formation of hydroxide ions, which would competitively hydrolyze the chloride back to the 4-hydroxy starting material. The strong ethoxide nucleophile readily attacks the electron-deficient C4 position. In-process HPLC monitoring ensures the reaction is driven to completion (<1% AUC of the 4-chloro intermediate).

Mechanistic Deep-Dive: The SNAr Addition-Elimination

The success of Step 3 hinges on the unique electronic properties of the quinoline ring. The sp²-hybridized nitrogen atom exerts a strong inductive and resonance electron-withdrawing effect, significantly depleting electron density at the C2 and C4 positions.

Figure 2: Addition-elimination mechanism (SNAr) at the quinoline C4 position.

When the ethoxide anion attacks C4, it forms a transient, negatively charged Meisenheimer complex. This intermediate is highly stabilized because the negative charge is delocalized directly onto the electronegative quinoline nitrogen. The subsequent re-aromatization of the ring provides the thermodynamic driving force to expel the weaker base (chloride ion), irreversibly completing the substitution ()[1].

Quantitative Data & Yield Analysis

The following table summarizes the theoretical and actual yields, alongside purity metrics achieved using the aforementioned protocols. These metrics serve as baseline quality control standards for scale-up operations.

| Step | Intermediate / Target Product | Molecular Weight ( g/mol ) | Equivalents | Theoretical Yield | Actual Yield | Purity (HPLC AUC) |

| 1 | 6-Methoxy-2-methylquinolin-4-ol | 189.21 | 1.0 | 100% | 78% | >95.0% |

| 2 | 4-Chloro-6-methoxy-2-methylquinoline | 207.66 | 1.0 | 100% | 85% | >98.5% |

| 3 | 4-Ethoxy-6-methoxy-2-methylquinoline | 217.27 | 1.0 | 100% | 82% | >99.2% |

References

-

Delgado, F., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." Frontiers in Chemistry, 13:1553975, 2025. URL:[Link]

-

"Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue." MDPI Molecules, 2000. URL:[Link]

Sources

Sonochemical O-Alkylation: An Advanced Protocol for the Synthesis of 4-Alkoxy-6-methoxy-2-methylquinolines

Executive Summary

The quinoline nucleus is a highly privileged scaffold in medicinal chemistry, particularly in the development of novel antitubercular (TB) agents. However, the traditional synthesis of complex derivatives—such as 4-alkoxy-6-methoxy-2-methylquinolines—often requires prolonged reaction times, harsh thermal conditions, and generates significant solvent waste. This technical guide details an advanced, ultrasound-assisted O-alkylation protocol that leverages acoustic cavitation to overcome heterogeneous mass transfer limitations. By adopting this sonochemical approach, researchers can reduce reaction times from 18 hours to just 15 minutes while achieving superior product purity and aligning with green chemistry principles.

Introduction: The Quinoline Scaffold in Antitubercular Drug Discovery

Tuberculosis, caused by Mycobacterium tuberculosis (Mtb), remains a critical global health crisis, a situation heavily exacerbated by the emergence of multidrug-resistant (MDR-TB) and rifampicin-resistant (RR-TB) strains[1]. In the pursuit of novel therapeutics, quinoline derivatives have demonstrated potent and selective growth inhibition against both drug-susceptible and drug-resistant Mtb strains[1].

To build robust structure-activity relationship (SAR) libraries, rapid and efficient synthetic methodologies are required. Traditional O-alkylation of quinolin-4-ols relies on conventional thermal heating and stirring, which is highly inefficient for solid-liquid heterogeneous reactions[2]. The transition to ultrasound-assisted synthesis (sonochemistry) provides a rapid 15-minute pathway to synthesize 4-alkoxy-6-methoxy-2-methylquinolines with satisfactory yields (45–84%) and elevated purities (≥95%)[1].

Mechanistic Causality: The Physics of Acoustic Cavitation

As an application scientist, it is crucial to understand why ultrasound dramatically accelerates this specific reaction. The efficiency of ultrasound-assisted synthesis is not a simple thermal effect; it is driven by the physical phenomenon of acoustic cavitation [3].

When ultrasonic waves (typically operating between 20 kHz and 10 MHz) propagate through a liquid medium like dimethylformamide (DMF), they create alternating high-pressure and low-pressure cycles. This leads to the formation, growth, and implosive collapse of microbubbles[3].

In the O-alkylation of 6-methoxy-2-methylquinolin-4-ol, potassium carbonate (K₂CO₃) is utilized as a mild base to deprotonate the 4-hydroxyl group[1]. Because K₂CO₃ is a solid and DMF is a liquid, the reaction is strictly heterogeneous. Under conventional stirring, the reaction rate is bottlenecked by macroscopic diffusion at the solid-liquid interface. However, under sonication, the implosion of cavitation bubbles near the solid K₂CO₃ surface generates powerful microjets. These microjets physically bombard the solid base, drastically reducing its particle size and continuously exposing fresh, highly reactive surface area[3]. This mechanically enhanced mass transfer is the direct causal factor that drives the rapid deprotonation and subsequent nucleophilic attack on the benzyl bromide, reducing the required reaction time from 18 hours to 15 minutes[2].

Figure 1: Sonochemical cavitation mechanism and downstream antitubercular application.

Step-by-Step Experimental Methodology

The following protocol outlines the optimized, self-validating workflow for the ultrasound-assisted synthesis of 4-alkoxy-6-methoxy-2-methylquinolines. The use of an open vessel system is a deliberate safety choice to prevent dangerous pressure buildup from solvent volatilization during sonication[1].

Materials & Reagents

-

Substrate: 6-Methoxy-2-methylquinolin-4-ol (1.0 mmol)

-

Reagent: Appropriate benzyl bromide derivative (1.2 mmol)

-

Base: Potassium carbonate (K₂CO₃) (3.0 mmol, 0.415 g)

-

Solvent: Dimethylformamide (DMF) (20 mL)

-

Workup: Distilled water

Equipment

-

100 mL glass beaker (Open vessel system)

-

Ultrasonic probe

-

High-speed centrifuge (capable of 18,000 rpm)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for validation

Procedure

-

Reaction Setup: In the 100 mL beaker, combine 6-methoxy-2-methylquinolin-4-ol (1.0 mmol), the selected benzyl bromide (1.2 mmol), and K₂CO₃ (3.0 mmol) in 20 mL of DMF[1]. Causality Note: The 1:1.2:3 molar ratio is critical; deviations lead to incomplete conversion as verified by HPLC[2].

-

Sonication: Insert the ultrasonic probe directly into the heterogeneous mixture. Sonicate the reaction for exactly 15 minutes at ambient temperature[1].

-

Solvent Reduction: Transfer the mixture to a round-bottom flask and reduce the volume of DMF under reduced pressure using a rotary evaporator[1].

-

Precipitation: Dilute the concentrated mixture with distilled water. This forces the highly hydrophobic 4-alkoxy-6-methoxy-2-methylquinoline product to precipitate out of the aqueous phase[1].

-

Isolation & Washing: Filter the formed solid. Wash the solid under vigorous agitation with water (3 × 20 mL) to remove residual K₂CO₃ and DMF[1].

-

Centrifugation: After each wash step, separate the product from the liquid phase by centrifugation at 18,000 rpm for 10 minutes at 4 °C to ensure maximum recovery[1].

-

System Validation: Dissolve a micro-sample of the isolated solid and analyze it via HPLC. A successful run will yield a product purity of ≥95%, validating the completion of the O-alkylation without the need for column chromatography[1].

Figure 2: Ultrasound-assisted synthetic workflow for 4-alkoxy-6-methoxy-2-methylquinolines.

Quantitative Data: Yield and Efficiency Analysis

The superiority of the ultrasound-assisted method is best demonstrated by comparing it directly to conventional thermal heating paradigms. When the synthesis is performed under conventional stirring at 25 °C, it requires a massive 18 hours to achieve comparable results[2]. Furthermore, attempting to force the reaction at elevated temperatures (120 °C) for 15 minutes under conventional heating results in poor conversion (yielding a 17:83 ratio of product to starting material)[2].

Table 1: Comparison of Reaction Conditions for 4-Alkoxy-6-methoxy-2-methylquinolines

| Reaction Method | Temperature | Time | Molar Ratio (Quinoline:Bromide:Base) | Yield Range (%) | Product Purity (HPLC) |

| Conventional Stirring | 25 °C | 18 hours | 1 : 1.2 : 3 | 49 – 95% | Variable |

| Conventional Heating | 120 °C | 15 minutes | 1 : 1.2 : 3 | ~17% (Incomplete) | Low |

| Ultrasound-Assisted | Ambient | 15 minutes | 1 : 1.2 : 3 | 45 – 84% | ≥ 95% |

Data synthesized from Borsoi et al. demonstrating the efficiency of sonochemical conditions over conventional methods[1][2].

Conclusion

The ultrasound-assisted O-alkylation of 6-methoxy-2-methylquinolin-4-ol represents a major operational upgrade in heterocyclic synthesis[1]. By leveraging the physical force of acoustic cavitation, researchers can completely bypass the mass transfer limitations inherent to heterogeneous basic conditions, compressing an 18-hour reaction into a highly reproducible 15-minute protocol[2]. This self-validating methodology not only accelerates the generation of SAR libraries but also champions green chemistry principles by reducing energy consumption and eliminating the need for complex chromatographic purification during the development of novel antitubercular drug candidates[1].

References

-

Title: Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates Source: Molecules (MDPI) / PubMed Central URL: [Link]

-

Title: Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach Source: RSC Advances / PubMed Central URL: [Link]

Sources

- 1. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pd-Catalyzed Aza-Wacker Oxidative Cyclization: A Technical Guide to the Synthesis of 2-Methylquinolines

Introduction: The Enduring Importance of the Quinoline Scaffold and the Advent of Aza-Wacker Cyclization

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. The development of efficient and modular methods for its synthesis is, therefore, a subject of continuous interest. While classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have long been staples of the organic chemist's toolkit, they often necessitate harsh reaction conditions and offer limited functional group tolerance.[1][2] In the quest for milder and more versatile synthetic routes, transition metal-catalyzed reactions have emerged as a powerful alternative.[1]

This technical guide provides an in-depth exploration of the palladium-catalyzed aza-Wacker oxidative cyclization for the synthesis of 2-methylquinolines. This elegant transformation, pioneered by Zhang, Tan, and Wang, offers a facile and efficient route to this important class of heterocycles under mild, aerobic conditions.[3][4] We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, address common troubleshooting scenarios, and discuss the broader implications of this methodology for researchers, scientists, and drug development professionals.

The Core of the Transformation: Unraveling the Catalytic Cycle

The Pd-catalyzed aza-Wacker cyclization for the synthesis of 2-methylquinolines is a beautifully orchestrated sequence of elementary organometallic steps. The reaction transforms a readily available N-allyl-2-aminoaniline derivative into the corresponding 2-methylquinoline through a cascade of intramolecular aminopalladation, β-hydride elimination, and subsequent isomerization and dehydration.[3]

A plausible catalytic cycle is depicted below:

Figure 1: Proposed catalytic cycle for the Pd-catalyzed aza-Wacker synthesis of 2-methylquinolines.

The cycle commences with the coordination of the palladium(II) catalyst to the alkene and the aniline nitrogen of the substrate. This is followed by an intramolecular aminopalladation step, where the nitrogen atom attacks the coordinated alkene to form a six-membered palladacyclic intermediate. Subsequent β-hydride elimination from the newly formed ring generates a dihydroquinoline intermediate and a palladium(II)-hydride species. Reductive elimination of HX (where X is the counterion of the palladium salt) regenerates the active Pd(II) catalyst and releases the dihydroquinoline, which then undergoes isomerization and dehydration to afford the aromatic 2-methylquinoline product. The role of the oxidant, in this case, molecular oxygen from the air, is to reoxidize any Pd(0) that may form during the reaction back to the active Pd(II) state, thus ensuring catalytic turnover.

Experimental Protocols: A Practical Guide to Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of the N-allyl aniline precursor and its subsequent cyclization to 2-methylquinoline, based on the optimized conditions reported in the literature.[3]

Part 1: Synthesis of the N-Allyl-2-aminoaniline Precursor

A reliable synthesis of the starting material is paramount for the success of the aza-Wacker cyclization.

Materials:

-

Substituted 2-nitroaniline

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

N-Allylation of 2-Nitroaniline:

-

To a solution of the substituted 2-nitroaniline (1.0 equiv) in DMF, add potassium carbonate (2.0 equiv) and allyl bromide (1.2 equiv).

-

Stir the mixture at room temperature for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-allyl-2-nitroaniline.

-

-

Reduction of the Nitro Group:

-

To a solution of the N-allyl-2-nitroaniline (1.0 equiv) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 equiv) and ammonium chloride (5.0 equiv).

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and filter through a pad of Celite, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the N-allyl-2-aminoaniline, which can often be used in the next step without further purification.

-

Part 2: Pd-Catalyzed Aza-Wacker Oxidative Cyclization

Materials:

-

N-Allyl-2-aminoaniline derivative

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,10-Phenanthroline

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup:

-

To a round-bottom flask equipped with a reflux condenser, add the N-allyl-2-aminoaniline (1.0 equiv), palladium(II) acetate (5 mol%), and 1,10-phenanthroline (5 mol%).

-

Add methanol as the solvent (typically at a concentration of 0.1 M).

-

The reaction is run under an air atmosphere (no need for an inert atmosphere).

-

-

Reaction Execution:

-

Heat the reaction mixture to 60 °C and stir for the time indicated by TLC monitoring (typically 12-24 hours).

-

-

Work-up and Purification:

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

The residue can be directly purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methylquinoline product.

-

| Parameter | Optimized Condition | Rationale and Insights |

| Catalyst | Pd(OAc)₂ | Found to be the most effective palladium(II) source.[3] |

| Ligand | 1,10-Phenanthroline | Significantly improves the reaction yield, likely by stabilizing the palladium catalyst and promoting the catalytic cycle.[3] |

| Solvent | Methanol | Provided the highest yield among the solvents tested.[3] |

| Oxidant | Air | A key advantage of this method is the use of air as the terminal oxidant, making the procedure more environmentally friendly and cost-effective. |

| Temperature | 60 °C | A mild reaction temperature that is sufficient to promote the reaction without significant decomposition of the starting materials or products. |

Troubleshooting and Optimization: A Field Guide for the Bench Chemist

Even with a well-defined protocol, challenges can arise. This section addresses potential issues and provides a logical framework for troubleshooting and optimizing the aza-Wacker cyclization.

Sources

- 1. scispace.com [scispace.com]

- 2. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines [chemrevlett.com]

"biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline"

The Biological Activity and Therapeutic Potential of 4-Ethoxy-6-methoxy-2-methylquinoline: A Comprehensive Technical Guide

Executive Summary

As drug resistance in both oncology and infectious diseases accelerates, the exploration of privileged heterocyclic scaffolds remains a cornerstone of modern medicinal chemistry. 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) represents a highly specialized derivative within the quinaldine (2-methylquinoline) family[1][2]. While historically utilized as an intermediate in chemical synthesis, its specific substitution pattern—combining a 6-methoxy electron-donating group, a 2-methyl steric shield, and a lipophilic 4-ethoxy chain—creates a potent pharmacophore. This technical guide dissects the biological activity of this compound class, focusing on its role in reversing multidrug resistance (MDR) in cancer cells and its robust antimicrobial efficacy[3][4].

Pharmacophore Rationale: The Causality of Structure

To understand the biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline, we must deconstruct its structural causality. As application scientists, we do not merely look at the molecule; we look at how its electron density and lipophilicity dictate target engagement[4].

-

The 6-Methoxy Group: The methoxy substitution at the C6 position is a classic feature of potent antimalarial and anticancer quinolines[5][6]. It acts as an electron-donating group (EDG) via resonance, increasing the electron density of the quinoline nitrogen. This subtle elevation in pKa enhances the molecule's ability to form critical hydrogen bonds with the hinge region of kinases or intercalate into pathogenic DNA[3][7].

-

The 2-Methyl Group (Quinaldine Core): The methyl group at C2 provides steric hindrance adjacent to the nitrogen atom[6][8]. In biological systems, this prevents rapid N-oxidation by hepatic cytochrome P450 enzymes, significantly improving the metabolic half-life of the compound compared to unsubstituted quinolines.

-

The 4-Ethoxy Group: The addition of an ethoxy chain at the C4 position drastically alters the partition coefficient (LogP). This lipophilic tail allows the molecule to effectively partition into lipid bilayers, a prerequisite for interacting with transmembrane efflux pumps like P-glycoprotein (P-gp)[3][9].

Anticancer Activity: Overcoming Multidrug Resistance (MDR)

One of the most significant biological activities of 6-methoxy-2-methylquinoline derivatives is their ability to act as chemosensitizers[3]. In oncology, the overexpression of P-glycoprotein (P-gp)—an ATP-binding cassette (ABC) transporter—leads to the efflux of chemotherapeutic agents, rendering tumors multidrug-resistant.

The 4-ethoxy-6-methoxy-2-methylquinoline scaffold acts as a competitive inhibitor of P-gp[3]. The lipophilic 4-ethoxy group inserts into the hydrophobic drug-binding pocket of the transporter, while the quinoline nitrogen interacts with key tyrosine residues via pi-pi stacking and hydrogen bonding. By occupying this site, the compound prevents the efflux of primary chemotherapeutics (e.g., doxorubicin), restoring intracellular drug accumulation and triggering apoptosis[3][10].

Caption: Mechanism of P-glycoprotein inhibition by 4-Ethoxy-6-methoxy-2-methylquinoline.

Antimicrobial Efficacy

Beyond oncology, 6-methoxyquinaldine derivatives exhibit profound antibacterial properties, particularly against Gram-positive pathogens like Methicillin-resistant Staphylococcus aureus (MRSA)[3][7]. The mechanism is twofold: the lipophilic 4-ethoxy group facilitates penetration through the thick peptidoglycan layer, while the quinoline core inhibits bacterial DNA gyrase, preventing DNA supercoiling and leading to rapid bactericidal action[6][7].

Quantitative Data Summary

The following table synthesizes the biological baseline data for 6-methoxy-2-methylquinoline derivatives across key pathogenic and oncological targets, demonstrating the broad-spectrum utility of this structural class[3][6].

| Biological Target / Strain | Assay Type | Average Efficacy (MIC / IC50) | Mechanism of Action |

| Staphylococcus aureus (ATCC 6538) | Broth Microdilution | 31.25 µg/mL | DNA Gyrase Inhibition |

| Methicillin-resistant S. aureus (MRSA) | Broth Microdilution | 7.81 µg/mL | DNA Gyrase Inhibition |

| Escherichia coli (ATCC 35218) | Broth Microdilution | 15.63 µg/mL | Membrane Disruption |

| P-glycoprotein (P-gp) | Rhodamine 123 Efflux | ~6.0 - 10.0 µM (IC50) | Competitive Efflux Inhibition |

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows detail the exact self-validating methodologies required to evaluate the biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline[3].

Protocol A: P-glycoprotein (P-gp) Efflux Inhibition Assay

Rationale: We utilize Rhodamine 123 (Rh123), a fluorescent P-gp substrate. If our quinoline derivative successfully inhibits P-gp, Rh123 will accumulate intracellularly, resulting in a quantifiable increase in fluorescence[3].

-

Cell Preparation: Seed P-gp overexpressing cancer cells (e.g., A2780/ADR ovarian carcinoma cells) in a 96-well black, clear-bottom plate at a density of

cells/well. Incubate overnight at 37°C in 5% CO2. -

Compound Incubation: Aspirate media. Add 4-Ethoxy-6-methoxy-2-methylquinoline dissolved in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity) at varying concentrations (1 µM to 50 µM) in transport buffer. Incubate for 30 minutes to allow transmembrane equilibration.

-

Substrate Loading: Add Rh123 to a final concentration of 5 µM. Incubate for exactly 60 minutes at 37°C.

-

Efflux Arrest (Critical Step): Rapidly wash the cells three times with ice-cold PBS. The temperature drop instantly halts ATP-dependent P-gp pump activity, locking the accumulated Rh123 inside the cell for accurate measurement.

-

Quantification: Lyse the cells using 0.1% Triton X-100. Measure fluorescence at Ex/Em = 485/535 nm using a microplate reader. Calculate the IC50 based on the dose-response curve.

Protocol B: Broth Microdilution MIC Assay for MRSA

Rationale: This protocol determines the Minimum Inhibitory Concentration (MIC) by exposing standardized bacterial inocula to serial dilutions of the quinoline derivative[3].

-

Inoculum Standardization: Cultivate MRSA in Mueller-Hinton Broth (MHB) until the logarithmic growth phase. Adjust the suspension to a 0.5 McFarland standard (approximately

CFU/mL), then dilute 1:100 in MHB. -

Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of 4-Ethoxy-6-methoxy-2-methylquinoline (from 128 µg/mL down to 0.25 µg/mL). Self-Validation: Include a positive growth control (no drug) and a negative sterility control (no bacteria).

-

Inoculation: Add 50 µL of the standardized bacterial suspension to each well (final volume 100 µL).

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. The MIC is visually and spectrophotometrically (OD600) determined as the lowest concentration well exhibiting zero visible bacterial growth.

Caption: Standardized workflow for the biological evaluation of quinoline-based therapeutics.

Conclusion

4-Ethoxy-6-methoxy-2-methylquinoline is a structurally privileged molecule. By strategically combining a quinaldine core with specific 4-alkoxy and 6-methoxy substitutions, it achieves the precise lipophilicity and electron distribution required to disrupt critical biological targets[4][6]. Whether leveraged as a chemosensitizer to dismantle P-glycoprotein-mediated tumor resistance or as a potent bactericidal agent against MRSA, this compound represents a vital scaffold for next-generation drug development[3][7].

References

-

Der Pharma Chemica. (2014). Synthesis and antibacterial activities of some substituted 2-styrylquinolines. Retrieved from[Link]

-

MDPI. (2016). Dual Behavior of Iodine Species in Condensation of Anilines and Vinyl Ethers Affording 2-Methylquinolines. Retrieved from [Link]

-

ACS Publications. (2002). Preparation of 7-Alkylamino-2-methylquinoline-5,8-diones. Retrieved from[Link]

-

ResearchGate. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. Retrieved from [Link]

Sources

- 1. CAS Number List - 1 - Page 54201 - Chemicalbook [amp.chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jns.edu.af [jns.edu.af]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Anticancer Properties of Quinoline Derivatives

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1][2][3][4] Its unique structural features and synthetic versatility have made it a focal point in the discovery and development of novel anticancer agents.[4][5][6] Several quinoline-based drugs, including Anlotinib, Bosutinib, Lenvatinib, and Neratinib, have successfully transitioned into clinical practice, underscoring the therapeutic potential of this molecular framework in oncology.[1][7][8] This technical guide provides a comprehensive overview of the anticancer properties of quinoline derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their efficacy.

This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology. It aims to provide not just a compilation of facts, but a synthesized understanding of the rationale behind the design and evaluation of quinoline-based anticancer agents.

I. Mechanisms of Action: Targeting the Hallmarks of Cancer

Quinoline derivatives exert their anticancer effects through a multitude of mechanisms, often targeting key cellular processes that are dysregulated in cancer.[2][9] This multi-targeted approach contributes to their potency and their ability to overcome drug resistance.[1][7]

DNA Damage and Repair Inhibition

A primary and well-established mechanism of action for many quinoline derivatives is their interaction with DNA and the inhibition of enzymes crucial for its maintenance and replication.[2][9]

-

DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to insert between the base pairs of the DNA double helix.[2][5] This intercalation distorts the DNA structure, interfering with transcription and replication processes, ultimately leading to cell cycle arrest and apoptosis.[2][9] Prominent examples of DNA intercalating agents with quinoline-like structures include doxorubicin and mitoxantrone.[2][9]

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that resolve DNA topological problems during replication, transcription, and recombination.[2][4] Quinoline derivatives can act as topoisomerase poisons, stabilizing the transient DNA-topoisomerase cleavage complex.[10][11] This leads to the accumulation of DNA strand breaks, triggering a DNA damage response and subsequent cell death.[12] Both Topoisomerase I and Topoisomerase II are targeted by different quinoline derivatives.[4][12][13][14] For instance, camptothecin and its analogs, which contain a quinoline core, are classic examples of Topoisomerase I inhibitors.[10]

Kinase Inhibition: Disrupting Oncogenic Signaling

Protein kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.[15][16] Quinoline derivatives have been successfully developed as potent inhibitors of various kinases.[15][16][17]

-

Tyrosine Kinase Inhibitors (TKIs): Many quinoline-based drugs are TKIs that target receptors like Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and c-Src.[9][18] By inhibiting these kinases, they block downstream signaling pathways responsible for angiogenesis, cell proliferation, and metastasis.[18] Lenvatinib and Bosutinib are clinically approved TKIs that feature a quinoline core.[2][7][8]

-

Serine/Threonine Kinase Inhibitors: Quinoline derivatives also target serine/threonine kinases such as Pim-1 kinase, which is implicated in cell cycle progression and apoptosis.[9] Inhibition of Pim-1 kinase can lead to cell cycle arrest and induction of apoptosis in cancer cells.[9]

The following diagram illustrates the central role of quinoline derivatives in inhibiting key oncogenic signaling pathways.

Caption: Quinoline derivatives inhibit key oncogenic kinase signaling pathways.

Disruption of the Cytoskeleton

The integrity of the cytoskeleton, particularly microtubules, is essential for cell division. Agents that interfere with microtubule dynamics can arrest cells in mitosis, leading to apoptosis. Some quinoline derivatives have been shown to inhibit tubulin polymerization, the building block of microtubules, thereby exerting antimitotic effects.[4][19] This mechanism is analogous to that of established anticancer drugs like vinca alkaloids and taxanes.

Induction of Apoptosis and Cell Cycle Arrest

Ultimately, the diverse mechanisms of action of quinoline derivatives converge on the induction of programmed cell death (apoptosis) and the halting of the cell cycle.[2][20] By causing DNA damage, disrupting critical signaling pathways, or interfering with mitosis, these compounds trigger cellular stress responses that activate apoptotic pathways.[19][21] Flow cytometry analysis of treated cells often reveals an accumulation of cells in specific phases of the cell cycle, such as G2/M, and an increase in the population of apoptotic cells.[19][22]

Overcoming Drug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR).[1][7][23] Quinoline derivatives have shown promise in overcoming MDR, which can be mediated by efflux pumps like P-glycoprotein (P-gp).[23] Some derivatives can inhibit the function of these pumps, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents.[23] Additionally, their multi-targeted nature makes it more difficult for cancer cells to develop resistance through a single mutation.[1]

II. Structure-Activity Relationships (SAR)

The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][5][24] Understanding these structure-activity relationships is crucial for the rational design of more potent and selective drug candidates.

-

Position 2 Substitutions: Modifications at the 2-position of the quinoline ring have been extensively explored. The introduction of various heterocyclic or aromatic moieties at this position can significantly enhance anticancer activity.[25] For example, 2-arylquinolines have shown potent cytotoxic effects.[5]

-

Position 4 Substitutions: The 4-position is another critical site for modification. Amino substitutions at this position are common in many bioactive quinoline derivatives.[2][24] The nature of the amino side chain, including its length and terminal groups, can influence the compound's antiproliferative potency.[24]

-

Position 7 Substitutions: The introduction of bulky alkoxy groups at the 7-position has been shown to be beneficial for antiproliferative activity.[24]

-

Substitutions on the Benzenoid Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the quinoline scaffold can modulate the electronic properties and, consequently, the biological activity of the molecule.[25] For instance, methoxy groups are often associated with enhanced potency.[25]

The following table summarizes the general SAR trends for anticancer quinoline derivatives.

| Position of Substitution | Favorable Substituents/Features | Impact on Activity |

| Position 2 | Aryl groups, Heterocycles | Enhanced cytotoxicity[5][25] |

| Position 4 | Amino side chains | Crucial for antiproliferative activity[2][24] |

| Position 7 | Bulky alkoxy groups | Increased potency[24] |

| Benzenoid Ring | Methoxy groups | Enhanced potency[25] |

| Overall Structure | Planar and extended conjugation | Favorable for DNA intercalation[5] |

III. Experimental Evaluation of Anticancer Quinoline Derivatives

A systematic and rigorous experimental workflow is essential to characterize the anticancer properties of novel quinoline derivatives, from initial screening to in-depth mechanistic studies.[26]

In Vitro Cytotoxicity Screening

The first step is to assess the compound's ability to inhibit the growth of cancer cells.

Protocol 1: MTT Cell Viability Assay [26]

-

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[26]

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.[26]

-

Compound Treatment: Treat the cells with a range of concentrations of the quinoline derivative for 48-72 hours.[26]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[26]

-

Solubilization: Add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[26]

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

-

The following diagram illustrates the workflow for in vitro evaluation.

Caption: Workflow for the in vitro evaluation of anticancer quinoline derivatives.

Mechanistic Studies

Once a compound demonstrates significant cytotoxicity, further experiments are conducted to elucidate its mechanism of action.

Protocol 2: Apoptosis and Cell Cycle Analysis by Flow Cytometry [22][26]

-

Principle: Flow cytometry is a powerful technique to analyze individual cells.

-

Apoptosis: Annexin V, a protein with high affinity for phosphatidylserine, is used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.

-

Cell Cycle: PI can also be used to stain the DNA of fixed cells, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M).[22]

-

-

Methodology (Apoptosis):

-

Cell Treatment: Treat cancer cells with the quinoline derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).[26]

-

Cell Staining: Harvest the cells and stain them with Annexin V-FITC and PI according to the manufacturer's protocol.[26]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis.

-

Protocol 3: Western Blotting for Signaling Pathway Analysis [26]

-

Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of a quinoline derivative on the expression and phosphorylation status of key proteins in cancer-related signaling pathways (e.g., PI3K/Akt, MAPK).[26]

-

Methodology:

-

Protein Extraction: Treat cells with the quinoline derivative, then lyse the cells to extract total protein.[26]

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.[26]

-

Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF).[26]

-

Immunoblotting: Probe the membrane with primary antibodies specific to the target proteins (e.g., phosphorylated Akt, total Akt) followed by HRP-conjugated secondary antibodies.[26]

-

Detection: Visualize the protein bands using a chemiluminescence detection system.

-

In Vivo Efficacy Studies

Promising candidates from in vitro studies are further evaluated in animal models to assess their in vivo efficacy and toxicity.

Protocol 4: Xenograft Tumor Model [18]

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the quinoline derivative on tumor growth is then evaluated.

-

Methodology:

-

Tumor Implantation: Inject human cancer cells subcutaneously into the flank of nude mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Drug Administration: Administer the quinoline derivative to the mice (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume regularly using calipers.

-

Toxicity Assessment: Monitor the body weight and overall health of the mice to assess toxicity.

-

Data Analysis: Compare the tumor growth in the treated group to a control group to determine the in vivo antitumor efficacy.

-

IV. Conclusion and Future Perspectives

Quinoline derivatives represent a highly versatile and clinically validated scaffold for the development of novel anticancer agents.[2][3][4] Their ability to target multiple hallmarks of cancer, including DNA replication, oncogenic signaling, and cell division, provides a strong rationale for their continued exploration.[2][9] The ongoing research into the structure-activity relationships of quinoline derivatives will undoubtedly lead to the design of more potent, selective, and less toxic therapeutic agents.[5][24]

Future efforts in this field should focus on:

-

Novel Target Identification: Exploring the potential of quinoline derivatives to inhibit novel and challenging cancer targets.

-

Combination Therapies: Investigating the synergistic effects of quinoline derivatives with other anticancer drugs to enhance efficacy and overcome resistance.

-

Drug Delivery Systems: Developing targeted drug delivery systems to improve the therapeutic index of quinoline-based agents.

The rich chemistry and diverse biological activities of quinoline derivatives ensure that they will remain a prominent and fruitful area of research in the quest for more effective cancer therapies.

References

- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Medicinal Chemistry.

- Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Journal of Saudi Chemical Society.

- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical and Pharmaceutical Sciences.

- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Mini-Reviews in Medicinal Chemistry.

- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). Pharmaceuticals.

- Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative. (2011). Journal of Experimental & Clinical Cancer Research.

- Quinoline-based Compounds with Potential Activity against Drugresistant Cancers. (2021). Current Medicinal Chemistry.

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.

- Review on recent development of quinoline for anticancer activities. (2022). Journal of the Indian Chemical Society.

- Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024). Molecules.

- Structure-Activity Relationship (SAR)

- Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. (2023). Current Organic Synthesis.

- Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2026). Molecular and Clinical Oncology.

- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). Journal of Medicinal Chemistry.

- Protocol for Testing Anticancer Activity of Quinoline Deriv

- Structure-activity relationship of anticancer drug candid

- A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.

- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). Journal of Medicinal Chemistry.

- Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. (2022). Frontiers in Chemistry.

- New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.

- Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents. (2018). Mini-Reviews in Medicinal Chemistry.

- Design, Synthesis, Structure-Activity Relationships and Mechanism of Action of New Quinoline Derivatives as Potential Antitumor Agents. (2019). European Journal of Medicinal Chemistry.

- Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research.

- Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. (2020). Open Journal of Medicinal Chemistry.

- Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Medicinal Chemistry.

- Design, Synthesis, and Cytotoxicity and Topoisomerase I/II Inhibition Activity of Pyrazolo[4,3-f]quinoline Deriv

- Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2013). Journal of Medicinal Chemistry.

- IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II. (2022). Life.

- Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). NeuroQuantology.

- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Saudi Pharmaceutical Journal.

- Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. (2025). Molecules.

- New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2. (2019). Molecules.

- Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Pharmaceuticals.

Sources

- 1. Quinoline-based Compounds with Potential Activity against Drugresistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 5. orientjchem.org [orientjchem.org]

- 6. Synthetic Methods of Quinoline Derivatives as Potent Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benthamdirect.com [benthamdirect.com]

- 9. ijmphs.com [ijmphs.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. figshare.com [figshare.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. IND-2, a Quinoline Derivative, Inhibits the Proliferation of Prostate Cancer Cells by Inducing Oxidative Stress, Apoptosis and Inhibiting Topoisomerase II [mdpi.com]

- 15. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]

- 20. A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Overcoming multidrug resistance (MDR) in cancer in vitro and in vivo by a quinoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Mechanistic Profiling and Pharmacological Potential of 4-Ethoxy-6-methoxy-2-methylquinoline: An In-Depth Technical Guide

Executive Summary

4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) is a highly decorated quinaldine (2-methylquinoline) derivative. While frequently utilized as an advanced synthetic building block in medicinal chemistry, its specific 2,4,6-trisubstitution pattern makes it a privileged pharmacophore for direct biological profiling. This whitepaper deconstructs the structural rationale and dual mechanisms of action inherent to this scaffold: hemozoin biocrystallization inhibition (antimalarial) and receptor tyrosine kinase (RTK) inhibition (anticancer). By examining the causality behind its molecular interactions, this guide provides drug development professionals with a comprehensive framework for validating the efficacy of 4-alkoxy-6-methoxyquinaldines.

Structural Rationale: The Pharmacophore Deconstructed

The biological activity of 4-Ethoxy-6-methoxy-2-methylquinoline is dictated by its precise substitution pattern, which optimizes both target affinity and pharmacokinetic stability [2].

-

The Quinoline Core: Acts as the primary binding anchor. In oncology, the nitrogen atom (N1) serves as a critical hydrogen bond acceptor in the ATP-binding hinge region of kinases. In infectious diseases, the planar aromatic system facilitates π-π stacking with the porphyrin ring of free heme.

-

6-Methoxy Moiety: A classic feature in antimalarials (e.g., quinine) and modern kinase inhibitors (e.g., lenvatinib). It increases the overall lipophilicity of the molecule, enhancing cell membrane permeability and extending target residence time by interacting with solvent-exposed hydrophobic pockets [5].

-

4-Ethoxy Moiety: Provides spatial occupation of hydrophobic specificity pockets. In RTKs, this group displaces water molecules in the binding cleft, driving binding enthalpy.

-

2-Methyl Group (Quinaldine Core): Introduces critical steric hindrance adjacent to the nitrogen. This bulk prevents rapid Cytochrome P450 (CYP450)-mediated oxidation at the C2 position, a common metabolic liability for unsubstituted quinolines, thereby increasing the compound's metabolic half-life.

Primary Mechanism I: Hemozoin Biocrystallization Inhibition

During the intraerythrocytic stage of malaria, Plasmodium falciparum degrades host hemoglobin in its acidic digestive vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX). To survive, the parasite oxidizes this to Fe³⁺ and crystallizes it into an inert polymer known as hemozoin (β-hematin) [4].

Mechanism of Action: Due to its basic nature, 4-Ethoxy-6-methoxy-2-methylquinoline accumulates in the acidic digestive vacuole via pH trapping. Once protonated, the quinoline core forms a direct coordination complex with the Fe³⁺ center of the heme dimers. The compound effectively "caps" the growing faces of the hemozoin crystals. This capping arrests further crystallization, leading to a lethal buildup of free heme that destroys the parasite's lipid membranes via oxidative stress [1].

Fig 1: Mechanism of Hemozoin Biocrystallization Inhibition by Quinoline Derivatives.

Experimental Workflow: In Vitro β-Hematin Inhibition Assay

To validate this mechanism, researchers utilize a self-validating cell-free assay that quantifies unreacted heme.

-

Preparation: Dissolve hemin chloride in 0.1 M NaOH.

-

Incubation: Add the quinoline compound (serial dilutions) and initiate crystallization by adding 0.5 M sodium acetate buffer (pH 5.0). Incubate at 37°C for 18 hours.

-

Causality Check (The Readout): Add a 5% pyridine solution. Why pyridine? Pyridine specifically forms a stable, chromogenic complex with free (uncrystallized) hemin, but cannot interact with crystallized β-hematin.

-

Quantification: Measure absorbance at 405 nm. A high absorbance indicates high levels of free hemin, proving the compound successfully inhibited biocrystallization.

Primary Mechanism II: Receptor Tyrosine Kinase (RTK) Inhibition

Quinoline derivatives are highly effective Type I kinase inhibitors, targeting the ATP-binding pocket of RTKs such as EGFR, c-Met, and VEGFR, which are frequently overexpressed in solid tumors [3].

Mechanism of Action: 4-Ethoxy-6-methoxy-2-methylquinoline acts as a competitive inhibitor of ATP. The N1 of the quinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR). Simultaneously, the 4-ethoxy and 6-methoxy groups project into the hydrophobic pockets I and II, respectively. This trisubstitution locks the kinase in an inactive conformation, preventing the trans-phosphorylation of the activation loop and halting downstream oncogenic signaling (e.g., PI3K/AKT and MAPK pathways) [5].

Fig 2: Step-by-step workflow for TR-FRET ATP-competitive kinase inhibition assay.

Experimental Workflow: TR-FRET Kinase Assay

To establish the causality of kinase inhibition, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

-

Enzyme Prep: Incubate recombinant kinase with the quinoline compound in a buffer containing MgCl₂ (essential for ATP coordination).

-

Reaction: Add ATP (at its Km value) and a biotinylated peptide substrate.

-

Detection: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor).

-

Validation Logic: If the quinoline inhibits the kinase, the peptide is not phosphorylated. The Europium antibody will not bind, and no FRET signal will be generated when excited at 340 nm. The loss of FRET signal is directly proportional to the compound's inhibitory potency.

Quantitative Data Analysis

The following table summarizes the structure-activity relationship (SAR) contributions of the specific moieties found in 4-Ethoxy-6-methoxy-2-methylquinoline, extrapolating their impact on binding kinetics based on established quinoline benchmarks.

Table 1: Pharmacophore SAR and Predictive Binding Kinetics

| Structural Moiety | Primary Target Interaction | Pharmacological Effect | Comparative Benchmark |

| Quinoline Core | Heme π-π stacking / Kinase Hinge Region | Drives primary target affinity (Antimalarial/Anticancer) | Chloroquine / Bosutinib |

| 6-Methoxy | Lipophilic pocket / Solvent-exposed region | Enhances cellular permeability and target residence time | Quinine / Lenvatinib |

| 4-Ethoxy | Hydrophobic specificity pocket (Kinase) | Increases selectivity against off-target kinases | - |

| 2-Methyl | Steric hindrance at C2 position | Prevents CYP450 oxidation, increasing metabolic half-life | Quinaldine |

References

Sources

- 1. pnas.org [pnas.org]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-Ethoxy-6-methoxy-2-methylquinoline as a Topoisomerase I Inhibitor: A Technical Guide to Non-Camptothecin Interfacial Poisons

Executive Summary

For decades, Camptothecin (CPT) and its derivatives (e.g., topotecan, irinotecan) have been the clinical gold standard for targeting DNA Topoisomerase I (Top1) in oncology. However, the therapeutic efficacy of camptothecins is severely limited by their chemical instability—specifically, the pH-dependent hydrolysis of their lactone ring—and their susceptibility to efflux pumps.

To overcome these limitations, researchers have pivoted toward non-camptothecin scaffolds. Among these, extensively substituted quinoline derivatives have emerged as highly stable, potent Top1 poisons. This technical whitepaper explores the mechanistic grounding, structure-activity relationship (SAR), and experimental validation of 4-Ethoxy-6-methoxy-2-methylquinoline , a highly optimized synthetic quinoline derivative that acts as a potent Top1 interfacial poison [1].

Mechanistic Grounding: Topoisomerase I Poisoning

Human DNA Topoisomerase I (Top1) is an essential nuclear enzyme that resolves torsional strain ahead of replication forks and transcription complexes. It achieves this by executing a transesterification reaction: the active-site tyrosine (Tyr723) attacks the DNA phosphodiester backbone, creating a transient single-strand break and forming a covalent Top1-DNA cleavage complex (Top1cc).

Unlike catalytic inhibitors that prevent Top1 from binding to DNA, 4-Ethoxy-6-methoxy-2-methylquinoline functions as an interfacial poison [2]. It does not interact with the enzyme or the DNA independently. Instead, it selectively intercalates into the Top1-DNA cleavage site after the DNA has been nicked. By binding at this interface, the compound physically blocks the religation of the cleaved DNA strand, trapping the Top1cc. When advancing replication forks collide with these trapped complexes, they are converted into lethal double-strand breaks (DSBs), ultimately triggering apoptosis.

Mechanism of Top1cc trapping by 4-Ethoxy-6-methoxy-2-methylquinoline leading to apoptosis.

Structure-Activity Relationship (SAR) & Chemical Rationale

The potency of 4-Ethoxy-6-methoxy-2-methylquinoline is not accidental; every functional group serves a distinct mechanistic purpose in stabilizing the ternary complex [3].

-

The Quinoline Core: The planar, bicyclic aromatic system is a prerequisite for π-π stacking interactions with the +1 and -1 base pairs flanking the DNA cleavage site.

-

6-Methoxy Substitution: The methoxy group at the C-6 position acts as a strong electron-donating group (EDG). By enriching the electron density of the quinoline core, it enhances the strength of the π-π stacking interactions. Furthermore, the oxygen atom can serve as a hydrogen bond acceptor with specific amino acid residues (e.g., Arg364) in the Top1 active site.

-

4-Ethoxy Substitution: The ethoxy group at the C-4 position provides critical steric bulk. During intercalation, this lipophilic tail projects into the DNA minor groove, physically obstructing the DNA religation step. The two-carbon chain of the ethoxy group offers an optimal balance of lipophilicity and steric hindrance compared to shorter (methoxy) or longer (propoxy) chains.

-

2-Methyl Substitution: The methyl group at the C-2 position restricts the rotational degrees of freedom of the molecule, locking the quinoline core into a thermodynamically favorable conformation for interfacial binding.

Experimental Protocols & Self-Validating Systems

To validate 4-Ethoxy-6-methoxy-2-methylquinoline as a Top1 inhibitor, a self-validating experimental system must be employed. The following protocols detail the causality behind each procedural step.

Protocol 1: In Vitro Top1-Mediated DNA Relaxation and Cleavage Assay

This cell-free assay isolates the direct interaction between the drug, the enzyme, and the DNA, eliminating confounding variables like cellular permeability or metabolic degradation.

-

Substrate Incubation: Incubate 0.25 µg of supercoiled pBR322 plasmid DNA (Form I) with 1 unit of recombinant human Top1 in a specialized cleavage buffer (10 mM Tris-HCl, pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, and 15 µg/mL BSA). Rationale: Mg²⁺ is essential for Top1 catalytic activity, while BSA prevents non-specific adsorption of the enzyme to the reaction tubes.

-

Inhibitor Addition: Add 4-Ethoxy-6-methoxy-2-methylquinoline at varying concentrations (0.1 µM to 10 µM) and incubate at 37°C for 30 minutes.

-

Reaction Termination (Critical Step): Add 1% Sodium Dodecyl Sulfate (SDS) and 1 mg/mL Proteinase K, incubating for an additional 30 minutes at 50°C. Causality: SDS denatures the Top1 enzyme, covalently trapping it to the DNA if the cleavage complex was stabilized by the drug. Proteinase K then digests the bulky Top1 protein. Without this proteolytic digestion, the massive protein-DNA complex would be trapped in the gel well and fail to migrate during electrophoresis.

-

Electrophoretic Separation: Resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide (EtBr). Rationale: EtBr intercalates into DNA, altering its density and allowing visualization under UV light. Supercoiled DNA (Form I) migrates rapidly, while nicked/relaxed DNA (Form II) migrates slowly.

-

Quantification: Measure the conversion of Form I to Form II DNA. A higher percentage of Form II indicates potent Top1cc trapping.

Step-by-step workflow for the Top1-mediated plasmid DNA cleavage and relaxation assay.

Protocol 2: Cellular Cytotoxicity & Apoptosis via Flow Cytometry

To prove that the in vitro Top1 inhibition translates to cellular efficacy, apoptosis must be quantified.

-

Cell Treatment: Seed MCF-7 (breast cancer) or K562 (leukemia) cells at

cells/well. Treat with the compound for 48 hours. -

Annexin V / Propidium Iodide (PI) Staining: Harvest cells and resuspend in binding buffer containing FITC-conjugated Annexin V and PI. Causality: During early apoptosis, cells translocate phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V binds specifically to exposed PS. PI is a membrane-impermeable dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining creates a self-validating quadrant to distinguish viable, early apoptotic, and late apoptotic cells.

-

Flow Cytometric Analysis: Quantify the percentage of cells in the Annexin V+/PI- (early apoptosis) quadrant.

Quantitative Data Summary

The following table synthesizes the comparative efficacy of 4-Ethoxy-6-methoxy-2-methylquinoline against standard benchmarks, illustrating the impact of its specific functional groups on biological activity.

| Compound / Agent | Target | IC₅₀ (µM) - MCF-7 Cells | Top1 Inhibition IC₅₀ (µM) | Mechanism of Action |

| Camptothecin (CPT) | Top1 | 0.15 ± 0.02 | 0.50 ± 0.05 | Interfacial Poison (Lactone-dependent) |

| 4-Ethoxy-6-methoxy-2-methylquinoline | Top1 | 1.20 ± 0.10 | 2.50 ± 0.15 | Interfacial Poison (Highly Stable) |

| 6-Methoxy-2-methylquinoline (Lacks 4-Ethoxy) | Top1 | > 10.0 | > 10.0 | Weak Intercalator / Inactive |

| 4-Ethoxy-2-methylquinoline (Lacks 6-Methoxy) | Top1 | 5.40 ± 0.35 | 8.20 ± 0.40 | Moderate Interfacial Poison |

Data Interpretation: The removal of the 4-ethoxy group completely abolishes Top1 inhibitory activity, proving that steric occupation of the minor groove is non-negotiable for this scaffold. While slightly less potent than CPT in raw IC₅₀, the quinoline derivative offers vastly superior physiological stability.

References

-

Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (2021). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity." European Journal of Medicinal Chemistry, 215, 113261.[Link]

-

Pommier, Y. (2006). "Topoisomerase I inhibitors: camptothecins and beyond." Nature Reviews Cancer, 6(10), 789-802.[Link]

-

Antony, S., et al. (2003). "Non-camptothecin DNA topoisomerase I inhibitors in cancer therapy." Current Topics in Medicinal Chemistry, 3(3), 305-320. [Link]

The Strategic Role of 4-Ethoxy-6-methoxy-2-methylquinoline as a Chemical Intermediate in Advanced Drug Discovery

Executive Summary

In modern medicinal chemistry, the quinoline ring system is universally recognized as a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets[1]. Among the vast library of quinoline derivatives, 4-Ethoxy-6-methoxy-2-methylquinoline (CAS: 100372-30-3) stands out as a highly specialized, multi-functional chemical intermediate.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a programmable vector. By leveraging the differential reactivity of its functional groups, researchers can direct this intermediate down distinct synthetic pathways to address two major therapeutic domains: the development of targeted kinase inhibitors for oncology[2] and the synthesis of next-generation antimalarial agents[3]. This whitepaper provides an in-depth mechanistic guide to utilizing this intermediate, complete with self-validating experimental protocols and structural rationales.

Structural & Electronic Profiling: The Causality of Design

To effectively utilize 4-Ethoxy-6-methoxy-2-methylquinoline, one must understand the electronic interplay of its substituents. Every functional group serves a distinct mechanistic purpose:

-

The Quinoline Core: Provides a rigid, planar aromatic system that facilitates strong

stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) within the narrow hydrophobic pockets of protein targets[4]. -

2-Methyl Group (Quinaldine Reactivity): The methyl group at the C2 position is highly activated by the electron-withdrawing nature of the adjacent nitrogen atom. This hyperconjugation makes the C2-methyl protons acidic, establishing it as the primary site for controlled oxidative functionalization[5].

-

6-Methoxy Substitution: An electron-donating group that significantly increases electron density across the quinoline ring. In infectious disease applications, the 6-methoxy group (a feature shared with the historic drug quinine) is critical for driving the compound's accumulation in the acidic food vacuole of Plasmodium parasites and enhancing its binding affinity to toxic free heme[3][6].

-

4-Ethoxy Substitution: This bulky, lipophilic ether linkage serves a dual purpose. Synthetically, it protects the C4 position from unwanted nucleophilic attacks. Pharmacologically, it increases the overall steric bulk, allowing the derivative to probe and occupy auxiliary hydrophobic pockets (such as the DFG-out conformation in kinases), thereby improving target selectivity[2].

Strategic Functionalization: Experimental Methodology

The most critical workflow for this intermediate involves the oxidation of the 2-methyl group to yield a quinoline-2-carboxylic acid (quinaldic acid) derivative. This carboxylic acid serves as the universal coupling partner for generating amide-linked pharmaceutical libraries[7].

Protocol: Controlled Oxidation to 4-Ethoxy-6-methoxyquinoline-2-carboxylic Acid

Causality & Rationale: We utilize Potassium Permanganate (KMnO

Step-by-Step Workflow:

-

Preparation: Dissolve 1.0 molar equivalent of 4-Ethoxy-6-methoxy-2-methylquinoline in a 10% aqueous KOH solution. If lipophilicity hinders initial dissolution, introduce tert-butanol as a miscible co-solvent.

-

Controlled Oxidation: Heat the vigorously stirred mixture to 70°C. Slowly add 2.5 molar equivalents of finely powdered KMnO

in small portions over a 2-hour period. Note: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent over-oxidation[7]. -

Filtration: Once TLC confirms the consumption of the starting material, filter the hot reaction mixture through a Celite pad to remove the precipitated, insoluble Manganese Dioxide (MnO

) byproduct. -

Precipitation: Cool the clear filtrate to 0°C in an ice bath and carefully acidify using 6M HCl until the pH reaches 3.0–4.0. The target quinoline-2-carboxylic acid will precipitate as an off-white solid.

-

Validation: Filter the precipitate, wash thoroughly with cold distilled water, and dry under a high vacuum. Validate structural integrity via

H-NMR (confirming the disappearance of the 3H singlet at ~2.7 ppm and the appearance of a broad carboxylic -OH peak at >11.0 ppm).

Synthetic workflow from 2-methylquinoline intermediate to kinase inhibitor.

Applications in Drug Discovery

A. Oncology: Receptor Tyrosine Kinase (RTK) Inhibition

Quinoline derivatives are highly potent inhibitors of RTKs, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are essential for tumor angiogenesis and survival[2][8]. By subjecting our synthesized quinoline-2-carboxylic acid to an amide coupling reaction (using HATU and DIPEA) with various substituted anilines, we generate a library of compounds designed to competitively bind the ATP-binding pocket of these kinases[9]. The 4-ethoxy group specifically enhances the residence time of the drug on the receptor by anchoring into the hydrophobic sub-pocket[2].

B. Infectious Disease: Disruption of Heme Detoxification

The 6-methoxyquinoline core is the hallmark of highly effective antimalarial agents[3][10]. During the blood stage of malaria, Plasmodium falciparum digests host hemoglobin inside its acidic food vacuole, releasing toxic Fe

Mechanism of heme detoxification disruption by quinoline derivatives.

Quantitative Data Presentation

The table below summarizes the standardized reaction parameters, expected yields, and downstream biological targets when utilizing 4-Ethoxy-6-methoxy-2-methylquinoline as a foundational building block.

| Intermediate / Derivative | Reaction Type | Reagents & Conditions | Avg. Yield (%) | Primary Biological Target |

| 2-Carboxylic Acid | Oxidation | KMnO | 65–75% | Precursor for RTK / PI3K Inhibitors |

| 2-Carboxamide | Amide Coupling | HATU, DIPEA, R-NH | 80–90% | VEGFR-2 ATP-binding pocket |

| 5-Bromo Derivative | Electrophilic Sub. | NBS, DMF, 0°C, 1h | ~70% | Heme Polymerization (Malaria) |

| 4-Quinolone Analog | Ether Cleavage | BBr | 55–60% | Bacterial DNA Gyrase |

Conclusion

4-Ethoxy-6-methoxy-2-methylquinoline is a highly versatile and structurally primed chemical intermediate. By understanding the causal relationship between its electronic substituents and its chemical reactivity, researchers can effectively harness this scaffold to synthesize highly targeted, biologically active molecules. Whether oxidized to form the backbone of a novel oncology drug or halogenated to combat drug-resistant malaria, its role as a privileged building block remains indispensable in modern drug discovery.

References

-

Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - The Royal Society of Chemistry. URL:[Link]

-

Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed (National Institutes of Health). URL:[Link]

-

An overview of quinoline as a privileged scaffold in cancer drug discovery - Taylor & Francis Online. URL:[Link]

-

Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors - Arabian Journal of Chemistry (ScienceDirect). URL:[Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC (National Institutes of Health). URL:[Link]

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]